![molecular formula C7H9BO4S B3021185 (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid CAS No. 352525-99-6](/img/structure/B3021185.png)
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid
Overview
Description
The compound “(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They are valuable building blocks in organic synthesis . This particular compound has an ethoxycarbonyl group attached to a thiophene ring, which is then linked to a boronic acid group .
Synthesis Analysis
Boronic acids can be synthesized using various methods. One common approach involves the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidification . Another method for synthesizing boronic acids involves the protodeboronation of pinacol boronic esters . This process involves a radical approach and can be used to perform formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of “(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid” includes a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . Attached to this ring is an ethoxycarbonyl group and a boronic acid group . The boronic acid group consists of a boron atom bonded to two hydroxyl groups and the carbon of the thiophene ring .Chemical Reactions Analysis
Boronic acids, including “(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid”, are involved in various chemical reactions. They are often used in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis . Additionally, boronic acids can undergo protodeboronation, a process that involves the removal of the boronic acid group .Scientific Research Applications
Suzuki-Miyaura Coupling
This compound is used as a reagent in the Suzuki-Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis. The reaction involves the coupling of an organoboron compound, such as our compound of interest, with an organic halide .
Copper-Catalyzed Nitration Reactions
Another application of this compound is in copper-catalyzed nitration reactions . In these reactions, the boronic acid acts as a source of the organic group that is being nitrated .
Chain-Growth Catalyst Transfer Polycondensation
This compound is also used in chain-growth catalyst transfer polycondensation . This is a type of polymerization reaction where the growing polymer chain is transferred from one catalyst to another .
Conversion into a Broad Range of Functional Groups
The boron moiety in this compound can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations .
Synthesis of Pinacol Ester Derivatives
This compound can be used to synthesize pinacol ester derivatives . These are compounds where the boronic acid group has been replaced with a pinacol ester group .
Future Directions
The future directions for the study and application of “(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid” and other boronic acids are promising. Given their various biological activities and their use in organic synthesis, there is a growing interest in these compounds . Extending studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .
Mechanism of Action
Target of Action
5-Ethoxycarbonylthiophen-2-boronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary targets of this compound are the transition metal catalysts, particularly palladium, used in the SM coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group of the compound transfers an organyl group to the palladium catalyst . This is a key step in the SM coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the SM coupling reaction pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound plays a crucial role in this pathway by providing the organyl group that is transferred to the palladium catalyst during the transmetalation step .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is widely used in organic synthesis to create a variety of complex organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can strongly influence the rate of hydrolysis of boronic acids . Additionally, the reaction conditions of the SM coupling, such as temperature and solvent, can also impact the efficacy and stability of the compound .
properties
IUPAC Name |
(5-ethoxycarbonylthiophen-2-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO4S/c1-2-12-7(9)5-3-4-6(13-5)8(10)11/h3-4,10-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBDDYBJDARVJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C(=O)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694516 | |
Record name | [5-(Ethoxycarbonyl)thiophen-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1093120-64-9 | |
Record name | [5-(Ethoxycarbonyl)thiophen-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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